Cyclopentyl(thiophen-3-yl)methanamine hydrochloride Cyclopentyl(thiophen-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864060-07-0
VCID: VC3191824
InChI: InChI=1S/C10H15NS.ClH/c11-10(8-3-1-2-4-8)9-5-6-12-7-9;/h5-8,10H,1-4,11H2;1H
SMILES: C1CCC(C1)C(C2=CSC=C2)N.Cl
Molecular Formula: C10H16ClNS
Molecular Weight: 217.76 g/mol

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride

CAS No.: 1864060-07-0

Cat. No.: VC3191824

Molecular Formula: C10H16ClNS

Molecular Weight: 217.76 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride - 1864060-07-0

Specification

CAS No. 1864060-07-0
Molecular Formula C10H16ClNS
Molecular Weight 217.76 g/mol
IUPAC Name cyclopentyl(thiophen-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H15NS.ClH/c11-10(8-3-1-2-4-8)9-5-6-12-7-9;/h5-8,10H,1-4,11H2;1H
Standard InChI Key KUQBIRAGLNTDSM-UHFFFAOYSA-N
SMILES C1CCC(C1)C(C2=CSC=C2)N.Cl
Canonical SMILES C1CCC(C1)C(C2=CSC=C2)N.Cl

Introduction

Chemical Identity and Structure

Cyclopentyl(thiophen-3-yl)methanamine hydrochloride (CAS No. 1864060-07-0) is characterized by a central carbon atom that connects three key structural components: a cyclopentyl ring, a thiophen-3-yl group, and an amino group, with the amine existing as a hydrochloride salt. This molecular arrangement creates a compound with distinctive chemical and physical properties relevant to various applications in organic synthesis and medicinal chemistry.

The compound's chemical identity can be summarized as follows:

ParameterValue
Molecular FormulaC₁₀H₁₆ClNS
CAS Number1864060-07-0
IUPAC NameCyclopentyl(thiophen-3-yl)methanamine hydrochloride
Molecular Weight217.76 g/mol
Chemical ClassAmine hydrochloride, Thiophene derivative

The structural features of this compound highlight its hybrid nature, combining aliphatic, heterocyclic, and ionic components in a single molecular entity. These features contribute to its chemical versatility and potential applications in diverse fields.

Physicochemical Properties

The physicochemical properties of cyclopentyl(thiophen-3-yl)methanamine hydrochloride are influenced by its constituent functional groups and can be predicted based on established principles of physical organic chemistry and comparisons with related compounds.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureTypical for amine hydrochlorides
ColorWhite to off-whiteCommon for simple amine hydrochlorides
Melting Point185-215°C (approximate)Estimated from similar amine hydrochlorides
SolubilityHighly soluble in water and polar solvents; poorly soluble in non-polar solventsBased on ionic character of hydrochloride salt
pH (aqueous solution)Acidic (pH 3-5)Characteristic of amine hydrochloride salts

These predicted properties highlight the compound's potential utility in aqueous systems and polar environments, making it suitable for various biological and pharmaceutical applications.

Computational Properties

Computational analysis suggests the following molecular properties:

PropertyPredicted Value
LogP (free base)2.4-2.9
Topological Polar Surface Area26-32 Ų
Number of Hydrogen Bond Acceptors2
Number of Hydrogen Bond Donors2
Rotatable Bond Count2

By comparison, the related compound cycloheptyl(thiophen-3-yl)methanamine hydrochloride has similar properties but with a higher molecular weight of 245.81 g/mol and slightly increased lipophilicity due to the larger cycloheptyl ring .

StepReactionReagentsConditionsExpected Yield
1Imine formationThiophene-3-carboxaldehyde + CyclopentylamineToluene, molecular sieves, reflux85-95%
2ReductionImine intermediate + NaBH₄Methanol, 0°C to room temperature80-90%
3Salt formationFree amine + HClEthereal HCl or isopropanol/HCl90-95%

Alternative Synthetic Approaches

Other potential synthetic strategies include:

  • Grignard reaction of thiophene-3-magnesium bromide with cyclopentanecarbonitrile followed by reduction

  • Nucleophilic addition of cyclopentylmagnesium bromide to thiophene-3-carbonitrile followed by reduction

  • Cross-coupling approaches using palladium catalysis

For context, the synthesis of the related compound thiophen-3-ylmethanamine has been reported with yields of approximately 75% under specific reaction conditions involving diisopropylethylamine in 1-propanol at 80°C .

Chemical Reactivity

The reactivity profile of cyclopentyl(thiophen-3-yl)methanamine hydrochloride is determined by its functional groups and can be predicted based on established principles of organic chemistry.

Reactivity Centers

The compound contains several reactive centers:

  • The amine group: Acts as a nucleophile and can participate in various reactions including acylation, alkylation, and condensation

  • The thiophene ring: Can undergo electrophilic aromatic substitution, albeit with different regioselectivity compared to benzene

  • The cyclopentyl ring: Provides steric effects that influence reaction rates and selectivity

Predicted Reactions

Based on its structure, cyclopentyl(thiophen-3-yl)methanamine hydrochloride can participate in various chemical transformations:

Reaction TypeReagentsExpected ProductsPotential Applications
AcylationAcid chlorides, anhydridesAmidesPharmaceutical intermediates
AlkylationAlkyl halidesSecondary/tertiary aminesBuilding blocks for complex molecules
CondensationAldehydes, ketonesImines, enaminesSynthesis of heterocycles
Thiophene functionalizationElectrophiles (Br₂, HNO₃)Ring-substituted derivativesElectronic materials
Metal complexationTransition metalsCoordination compoundsCatalysis applications

These reactions demonstrate the versatility of cyclopentyl(thiophen-3-yl)methanamine hydrochloride as a synthetic building block.

Structural Relationships and Comparative Analysis

Understanding the relationship between cyclopentyl(thiophen-3-yl)methanamine hydrochloride and structurally similar compounds provides valuable insights into its potential properties and applications.

Comparison with Related Compounds

The following table compares cyclopentyl(thiophen-3-yl)methanamine hydrochloride with structurally related compounds:

CompoundStructural DifferenceImpact on Properties
Cycloheptyl(thiophen-3-yl)methanamine hydrochlorideTwo additional methylene units in ringIncreased lipophilicity, different conformational preferences
Thiophen-3-ylmethanamineAbsence of cycloalkyl groupReduced molecular weight, different solubility profile
Cyclopentyl(phenyl)methanamine hydrochloridePhenyl vs. thiophene ringDifferent electronic properties, metabolic stability
Cyclopentyl(thiophen-2-yl)methanamine hydrochloridePosition of thiophene attachmentDifferent electronic distribution, reactivity patterns

These comparisons highlight how structural modifications can lead to significant changes in physicochemical properties, potentially affecting biological activity and chemical utility.

Structure-Property Relationships

  • The cyclopentyl ring contributes to lipophilicity and provides conformational constraint

  • The thiophene ring imparts unique electronic properties due to its aromatic character and the presence of sulfur

  • The amine functionality, as a hydrochloride salt, enhances water solubility and stability

  • The position of substitution on the thiophene ring (position 3) affects the electronic distribution and reactivity

Analytical Characterization

For identification and characterization of cyclopentyl(thiophen-3-yl)methanamine hydrochloride, several analytical techniques would be appropriate.

Spectroscopic Properties

The following spectroscopic characteristics would be expected:

Analytical MethodExpected Characteristics
¹H NMRSignals for thiophene protons (δ 7.1-7.5 ppm), cyclopentyl protons (δ 1.2-2.0 ppm), methine proton (δ 3.8-4.2 ppm), and amine protons (δ 8.0-9.0 ppm, broad)
¹³C NMRSignals for thiophene carbons (δ 120-140 ppm), cyclopentyl carbons (δ 25-45 ppm), and methine carbon (δ 55-65 ppm)
IRN-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C=C aromatic stretching (1400-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak for free base at m/z 182, with characteristic fragmentation patterns

Chromatographic Analysis

Various chromatographic methods could be employed for analysis and purification:

  • HPLC analysis would likely utilize reverse-phase columns with UV detection

  • TLC systems would typically employ silica gel plates with appropriate solvent systems

  • Gas chromatography might require derivatization due to the polar amine group

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